molecular formula C7H8N2 B1661771 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- CAS No. 94989-99-8

1H-Pyrazole, 5-ethynyl-1,3-dimethyl-

Cat. No.: B1661771
CAS No.: 94989-99-8
M. Wt: 120.15
InChI Key: PWCIADAVCSUGOR-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5-ethynyl-1,3-dimethyl- is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and an ethynyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- can be synthesized through various methods. One common approach involves the condensation of hydrazines or hydrazides with 1,3-diketones under mild conditions. For instance, the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with ethynyl magnesium bromide can yield the desired compound .

Industrial Production Methods: Industrial production of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethynyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-ethynyl-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The ethynyl group plays a crucial role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethynyl-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-7-5-6(2)8-9(7)3/h1,5H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCIADAVCSUGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50759339
Record name 5-Ethynyl-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50759339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94989-99-8
Record name 5-Ethynyl-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50759339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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